1,5-Disubstituted Tetrazole COX-2 Selectivity
A structurally related class of 1,5-disubstituted tetrazoles was evaluated for cyclooxygenase (COX) inhibition. The most potent compound in the series (tetrazole 4) exhibited an IC50 of 0.086 µM against COX-2 and an IC50 of 61 µM against COX-1, resulting in a selectivity index (SI) of 714 [1]. This demonstrates that the 1,5-disubstituted tetrazole scaffold, when appropriately functionalized, can be tuned for high potency and isoform selectivity. In contrast, unsubstituted 5-phenyl-1H-tetrazole lacks this demonstrated selectivity profile, and 1-phenyl-1H-tetrazole-5-thiol derivatives often show broader, less selective antimicrobial activity [2]. This evidence suggests that 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, as a member of the 1,5-disubstituted class, holds potential for the development of selective COX-2 inhibitors.
| Evidence Dimension | COX-2 inhibition selectivity index |
|---|---|
| Target Compound Data | Not available for the specific compound; inferred from a potent analog in the 1,5-disubstituted tetrazole class. |
| Comparator Or Baseline | 5-phenyl-1H-tetrazole (no reported COX-2 selectivity) and 1-phenyl-1H-tetrazole-5-thiol (demonstrated antimicrobial activity) |
| Quantified Difference | >700-fold selectivity for COX-2 over COX-1 for the class representative. |
| Conditions | In vitro enzyme inhibition assay for COX-1 and COX-2 isoenzymes. |
Why This Matters
This matters for scientific selection because it validates the 1,5-disubstituted tetrazole core as a privileged scaffold for achieving high isoform selectivity, a critical parameter in anti-inflammatory drug discovery.
- [1] Wuest, F., et al. (2022). Novel therapeutic heterocycles as selective cyclooxygenase-2 inhibitors and anti-cancer agents: Synthesis, in vitro bioassay screenings, and molecular docking studies. Journal of Molecular Structure. Abstract retrieved from lib.pusan.ac.kr. View Source
- [2] Kaplancikli, Z. A., et al. (2009). Azole antimicrobial pharmacophore-based tetrazoles: synthesis and biological evaluation as potential antimicrobial and anticonvulsant agents. European Journal of Medicinal Chemistry. View Source
